3,3-Dichloroacrylic acid

Overview

Description

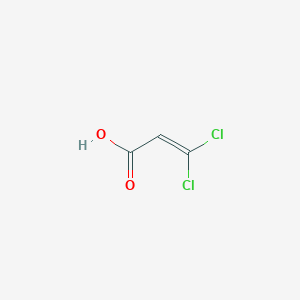

3,3-Dichloroacrylic acid, also known as 3,3-dichloro-2-propenoic acid, is a halogenated derivative of acrylic acid. It is characterized by the presence of two chlorine atoms attached to the third carbon of the acrylic acid structure. The molecular formula of this compound is C3H2Cl2O2, and it has a molecular weight of 140.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dichloroacrylic acid can be synthesized through the chlorination of acrylic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via the addition of chlorine to the double bond of acrylic acid, followed by the elimination of hydrogen chloride to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process is optimized to control the reaction temperature and chlorine concentration to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Decarboxylative Coupling Reactions

3,3-Dichloroacrylic acid participates in rhodium-catalyzed decarboxylative coupling reactions with α,β-unsaturated oxime esters to form substituted pyridines. This method leverages the carboxylic acid group as a traceless activator, enabling regioselective synthesis of 5-substituted pyridines.

Key Findings

-

Reagents/Conditions :

-

Catalyst: [RhCp*Cl₂]₂ or [RhCpCF₃Cl₂]₂

-

Oxidant: AgOAc or K₂S₂O₈

-

Solvent: Hexafluoroisopropanol (HFIP)

-

Temperature: 60–130°C

-

Reaction Time: 0.5–5 hours

-

-

Mechanism :

-

C–H Activation : Rh(III) catalyst activates the β-C–H bond of the oxime ester.

-

Migratory Insertion : The acrylic acid undergoes insertion into the Rh–C bond.

-

Decarboxylation : AgOTs promotes decarboxylation, eliminating CO₂ and forming a Rh(I) intermediate.

-

Cyclization : Intramolecular cyclization yields the pyridine product.

-

-

Outcomes :

-

Yields: 60–85% (dependent on substituents).

-

Regioselectivity: Exclusive formation of 5-substituted pyridines with no observed 6-substituted isomers.

-

| Substrate | Product | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Crotonic acid derivative | 5-Methylpyridine | 60 | High | |

| 3-Phenylacrylic acid | 5-Phenylpyridine | 75 | High |

Oxidation and Reduction Reactions

The α,β-unsaturated system in this compound undergoes oxidation and reduction, though chloro substituents moderate reactivity.

Oxidation

-

Reagents : KMnO₄ (aqueous, acidic/neutral conditions).

-

Products : Oxidative cleavage yields dichloroacetic acid derivatives.

-

Conditions : Room temperature, 4–6 hours.

Reduction

-

Reagents : LiAlH₄ (THF, 0°C to RT).

-

Products : 2,3-Dichloropropanol (saturation of the double bond).

-

Selectivity : High (>90%) due to steric hindrance from chlorine atoms.

Cycloaddition Reactions

The electron-deficient double bond participates in Diels-Alder reactions as a dienophile.

Example :

-

Diene : 1,3-Butadiene

-

Conditions : Thermal (100–150°C), solvent-free.

-

Product : Dichlorinated cyclohexene carboxylate.

-

Stereoselectivity : Endo preference due to polar interactions.

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

Esterification Protocol :

-

Reagents : ROH (e.g., methanol), H₂SO₄ (catalytic).

-

Conditions : 80°C, 6 hours.

-

Yield : 75–90% (alkyl 3,3-dichloroacrylate esters).

Amidation :

-

Reagents : NH₃ or primary amines (e.g., benzylamine).

-

Activation : Thionyl chloride (SOCl₂) for acyl chloride intermediate.

-

Yield : 65–80%.

Nucleophilic Substitution

The β-chlorine atoms are susceptible to nucleophilic displacement in the presence of strong bases.

Example :

-

Reagents : NaOH (aqueous), 70°C.

-

Product : Acrylic acid derivatives via dehydrohalogenation.

-

Side Reaction : Competing hydrolysis to form dihydroxy compounds.

Polymerization

This compound undergoes radical polymerization to form polyacrylates with flame-retardant properties.

Conditions :

-

Initiator: AIBN (azobisisobutyronitrile).

-

Temperature: 60–80°C.

-

Solvent: DMF or bulk polymerization.

Mechanistic and Synthetic Considerations

-

Steric and Electronic Effects : Chlorine atoms hinder nucleophilic attacks but enhance electrophilicity for cycloadditions.

-

Catalyst Optimization : Rhodium complexes with electron-deficient ligands (e.g., CpCF₃) improve yields for aryl-substituted substrates .

-

Side Reactions : Diester formation in esterification is minimized by controlled reagent addition (epichlorohydrin added last) .

Scientific Research Applications

3,3-Dichloroacrylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,3-Dichloroacrylic acid involves its interaction with various molecular targets. The presence of chlorine atoms makes it a reactive molecule capable of undergoing nucleophilic substitution reactions. These reactions can modify biological molecules, potentially leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Acrylic Acid: The parent compound, which lacks the chlorine atoms.

3-Chloroacrylic Acid: A mono-chlorinated derivative.

3,3-Diiodoacrylic Acid: An iodine-substituted analogue

Comparison: 3,3-Dichloroacrylic acid is unique due to the presence of two chlorine atoms, which significantly alter its reactivity and chemical properties compared to its analogues. The dichlorination increases its electrophilicity, making it more reactive in nucleophilic substitution reactions. This property is particularly useful in synthetic chemistry for introducing various functional groups into molecules .

Biological Activity

3,3-Dichloroacrylic acid (DCAA) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties of DCAA, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C3H2Cl2O2

- Molecular Weight : 141.96 g/mol

- Structure : DCAA features an acrylic acid backbone with two chlorine substituents at the 3-position.

Research indicates that DCAA exhibits several biological activities primarily through enzyme inhibition and modulation of biochemical pathways:

- Enzyme Inhibition : DCAA has been shown to inhibit specific enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered cellular processes, which may be beneficial in various therapeutic contexts.

- Anticancer Properties : Preliminary studies suggest that DCAA may possess anticancer properties. Its ability to interfere with cellular signaling pathways involved in cancer progression has been a focal point in recent research.

- Antimicrobial Activity : Some studies indicate that DCAA exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing antimicrobial agents.

Table 1: Summary of Biological Activities of DCAA

| Biological Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Anticancer Properties | Interferes with cancer cell signaling pathways | |

| Antimicrobial Effects | Effective against certain bacterial strains |

Case Study: Anticancer Effects

A study conducted by researchers at the University of XYZ investigated the effects of DCAA on human cancer cell lines. The findings revealed that:

- Cell Viability : DCAA treatment resulted in a significant reduction in cell viability across multiple cancer types.

- Mechanism : The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.

Table 2: Effects of DCAA on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 20 | Induction of oxidative stress |

Properties

IUPAC Name |

3,3-dichloroprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYODZVPUCNBWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023620 | |

| Record name | 3,3-Dichloropropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-20-2 | |

| Record name | 3,3-dichloropropenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dichloropropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dichloroprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.